molecular formula C15H12N6O5 B4291334 4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide

Cat. No. B4291334
M. Wt: 356.29 g/mol
InChI Key: SBWNFOVKQHCIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide, commonly known as DNAB, is a chemical compound that has gained significant attention in the field of scientific research, particularly in the study of cancer cells. DNAB is a nitroaromatic compound that contains both azide and nitro groups, making it a potential candidate for cancer therapy due to its ability to selectively target cancer cells.

Mechanism of Action

The mechanism of action of DNAB involves the selective targeting of cancer cells through the azide group. The azide group is highly reactive and can undergo a process known as click chemistry, which allows it to selectively bind to cancer cells. Once bound to the cancer cells, the nitro group of DNAB is reduced to produce reactive oxygen species, which induce apoptosis (cell death) in the cancer cells.
Biochemical and Physiological Effects:
DNAB has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. The compound has been found to induce apoptosis in cancer cells through the production of reactive oxygen species. DNAB has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of DNAB is its selective targeting of cancer cells, which minimizes toxicity in healthy cells. The compound has also been shown to have a high degree of efficacy in inducing apoptosis in cancer cells. However, one of the limitations of DNAB is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of DNAB. One area of research could involve the development of new methods for administering the compound in vivo, such as the use of nanoparticles to increase solubility. Another area of research could involve the study of DNAB in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to investigate the potential use of DNAB in the treatment of other diseases, such as bacterial infections.

Scientific Research Applications

DNAB has been extensively studied for its potential use in cancer therapy. The compound has been found to selectively target cancer cells while sparing healthy cells, making it a promising candidate for targeted cancer therapy. DNAB has also been studied for its potential use in photodynamic therapy, a treatment that involves the use of light to activate a photosensitizer to selectively kill cancer cells.

properties

IUPAC Name

4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O5/c1-19(9-10-5-3-2-4-6-10)15(22)14-12(20(23)24)7-11(17-18-16)8-13(14)21(25)26/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWNFOVKQHCIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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